N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiadiazole core and a sulfonamide functional group, along with a cyclopentyl substituent. The benzothiadiazole moiety is known for its applications in organic electronics, particularly in organic semiconductors and photovoltaic devices. The sulfonamide group contributes to its solubility and potential biological activity.
This compound can be synthesized through various chemical reactions involving benzothiadiazole derivatives and sulfonamide compounds. Research into its properties and applications has been documented in scientific literature, particularly in studies focusing on organic materials for electronic applications.
N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide can be classified as:
The synthesis of N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide can be achieved through several methods:
Technical details regarding these methods often emphasize the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield and purity.
The molecular structure of N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide features:
N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide can participate in various chemical reactions:
Technical details regarding these reactions often involve specific catalysts or conditions that enhance reactivity or selectivity.
The mechanism of action for N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide primarily relates to its potential applications in biological systems and materials science:
Data from studies indicate that compounds with similar structures have shown promise in photovoltaic applications due to their ability to facilitate charge transport and improve device efficiency.
Relevant data regarding these properties are critical for understanding how this compound behaves in different environments and applications.
N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide has several scientific uses:
Research continues into optimizing its synthesis and exploring new applications across various fields in chemistry and materials science.
The systematic IUPAC name, N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide, precisely defines its molecular architecture: a benzothiadiazole system sulfonylated at the 4-position with the sulfonamide nitrogen substituted by a cyclopentyl group. This nomenclature follows the additive approach for polyfunctional compounds, prioritizing the parent heterocycle (benzo[c][1,2,5]thiadiazole) and specifying substituents in prefix form (N-cyclopentylsulfonamide) .
Structurally, this compound belongs to two overlapping heterocyclic categories:
The cyclopentyl group introduces a three-dimensional aliphatic carbocycle, contrasting with the planar benzothiadiazole system. This combination creates an amphiphilic molecule with distinct polar (sulfonamide, benzothiadiazole) and nonpolar (cyclopentyl, benzothiadiazole aryl) domains. Key bond lengths and angles derived from analogous structures include the S-N bond (typically ~1.65 Å) within the sulfonamide and the C-S bond (typically ~1.77 Å) linking the sulfonyl group to the heterocycle, contributing to the molecule's overall conformation and electronic distribution .
Table 1: Fundamental Molecular Characteristics of N-Cyclopentyl-2,1,3-Benzothiadiazole-4-Sulfonamide
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₃N₃O₂S₂ | Confirms elemental composition and molecular weight (283.37 g/mol). |
IUPAC Name | N-Cyclopentylbenzo[c][1,2,5]thiadiazole-4-sulfonamide | Defines parent heterocycle and substituent location. |
Core Structure | Benzo[c][1,2,5]thiadiazole | Provides π-deficient, planar bicyclic scaffold. |
Key Functional Groups | Sulfonamide (-SO₂NHR), N-linked cyclopentyl | Governs hydrogen bonding, solubility, and target interactions. |
Heteroatoms | Nitrogen (3 atoms), Sulfur (2 atoms), Oxygen (2 atoms) | Dictates electronic properties and potential for diverse binding interactions. |
The development of N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide is embedded within the broader evolution of sulfonamide medicinal chemistry and benzothiadiazole exploitation. Sulfonamides emerged with the discovery of Prontosil's antibacterial properties in the 1930s, establishing the sulfonamide (-SO₂NH₂) group as a critical pharmacophore. Subsequent research revealed the versatility of sulfonamides beyond antibacterials, including applications as carbonic anhydrase inhibitors (e.g., acetazolamide) and diuretics (e.g., furosemide) [4] [10].
Benzothiadiazoles entered medicinal chemistry later, gaining prominence due to their unique electronic properties and bioisosteric relationship with other nitrogen-containing heterocycles like benzimidazoles or quinoxalines. Early 2,1,3-benzothiadiazole sulfonamides, such as the unsubstituted 2,1,3-benzothiadiazole-4-sulfonamide (PubChem CID: 1382090), were investigated primarily as synthetic intermediates or for their physicochemical properties [1]. Systematic exploration of N-substitution followed, including:
The introduction of the N-cyclopentyl group represents a strategic refinement within this trajectory. Compared to acyclic alkyl groups (methyl, ethyl, propyl), the cyclopentyl ring offers conformational constraint, reducing entropic penalties upon binding to target proteins. Its aliphatic nature modulates solubility and membrane permeability, while maintaining sufficient bulk to occupy specific hydrophobic pockets within enzyme active sites. This design principle aligns with optimizing pharmacokinetic and pharmacodynamic profiles observed in advanced sulfonamide therapeutics [4] [5] .
Table 2: Evolution of Benzothiadiazole Sulfonamide Derivatives Leading to N-Cyclopentyl Analogue
Derivative Type | Example Structure (Common Name/PubChem CID) | Key Structural Features | Rationale for Development |
---|---|---|---|
Parent Sulfonamide | 2,1,3-Benzothiadiazole-4-sulfonamide (CID 1382090) | Unsubstituted -SO₂NH₂ group. | Synthetic precursor; primary sulfonamide for carbonic anhydrase inhibition. |
N-Aryl Derivative | N-Phenyl-2,1,3-benzothiadiazole-4-sulfonamide (CID 3585479) | -SO₂NH-C₆H₅ (planar aryl substituent). | Enhanced lipophilicity; potential for π-π interactions. |
N,N-Dialkyl Derivative | N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide (CID 551831) | -SO₂N(CH₂CH₃)₂ (tertiary sulfonamide). | Increased lipophilicity; altered electronic properties. |
N-Alkylarylalkyl Derivative | N-(3-Phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide (CID 1714727) | -SO₂NH-(CH₂)₃-C₆H₅ (flexible linker to aryl group). | Balancing flexibility and hydrophobic bulk. |
N-Cycloalkyl Derivative | N-Cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide | -SO₂NH-c-C₅H₉ (constrained aliphatic carbocycle). | Optimizing conformational constraint, hydrophobic contact, and solubility. |
The therapeutic significance of N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide stems primarily from its ability to selectively inhibit key metabolic enzymes, leveraging the benzothiadiazole sulfonamide scaffold's affinity for metalloenzyme active sites. Its mechanism often involves coordination to catalytic metal ions (e.g., Zinc) or specific hydrogen bonding and hydrophobic interactions within conserved regions of target enzymes [4] [5] [9].
Primary Enzymatic Targets and Mechanisms:
Carbonic Anhydrases (CAs) Inhibition:While detailed studies on this specific compound are ongoing within proprietary research, the structural similarity to established sulfonamide-based CA inhibitors (e.g., acetazolamide) strongly suggests inhibitory potential. Primary sulfonamides (-SO₂NH₂) are potent CA inhibitors, but N-monosubstitution (as in N-cyclopentyl) typically reduces potency towards ubiquitous isoforms like CA-II while potentially enhancing selectivity for less conserved isoforms (e.g., CA-IX or CA-XII) overexpressed in hypoxic tumors. The cyclopentyl group may favorably interact with hydrophobic residues lining the entrance of the target CA isoform's active site cavity [4] [5].
Ribonucleotide Reductase (RNR) Modulation:Patent literature (US20200157066A1) identifies structurally related benzothiadiazole sulfonamides as inhibitors of RNR, a crucial enzyme for DNA synthesis and repair. Inhibition of RNR disrupts deoxyribonucleotide synthesis, exhibiting anticancer and antiviral effects. The N-cyclopentyl group in these analogs likely contributes to binding within the allosteric or catalytic sites of the RNR large subunit (RRM1), potentially interfering with nucleotide substrate binding or radical propagation pathways essential for enzymatic activity [5].
Table 3: Potential Enzyme Targets and Inhibitory Mechanisms of N-Cyclopentyl-2,1,3-Benzothiadiazole-4-Sulfonamide
Target Enzyme | Biological Role | Proposed Inhibitory Mechanism | Structural Determinants for Activity |
---|---|---|---|
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Tyrosine catabolism; Plastoquinone biosynthesis. | Chelation of active site Fe(II) via sulfonamide O/N and benzothiadiazole N atoms. | Sulfonamide group; Benzothiadiazole core; Hydrophobic N-substituent (cyclopentyl) for pocket occupancy. |
Carbonic Anhydrase (CA) Isoforms (e.g., CA-IX/XII) | pH regulation; CO₂ hydration; Linked to tumor progression. | Zinc coordination via sulfonamide nitrogen; Hydrophobic interactions. | N-monosubstitution pattern; Cyclopentyl group for selective hydrophobic pocket binding. |
Ribonucleotide Reductase (RNR) | Catalyzes deoxyribonucleotide formation for DNA synthesis. | Interference with radical transfer or substrate binding. | Benzothiadiazole core for π-stacking; Sulfonamide for polar interactions; Cyclopentyl for allosteric site binding. |
The N-cyclopentyl substituent significantly influences the compound's interaction profile with these enzymes. Its moderate steric bulk and defined hydrophobic surface promote selective binding to less solvent-exposed regions of the target active sites compared to smaller alkyl groups (methyl, ethyl) or more polar substituents. Furthermore, the conformational flexibility of the cyclopentyl ring allows adaptation to the geometry of the enzyme pocket, optimizing van der Waals contacts. Research continues to elucidate its full therapeutic potential, particularly in oncology (via CA-IX/XII or RNR inhibition) and metabolic disorders (via HPPD inhibition) [5] [9].
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8